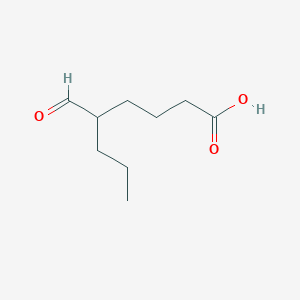
5-Formyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyloctanoic acid is an organic compound with the molecular formula C9H16O3. It is a carboxylic acid derivative characterized by the presence of a formyl group attached to an octanoic acid chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Formyloctanoic acid can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the formyl group.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic oxidation of 5-hydroxyoctanoic acid. This process often employs catalysts such as palladium or platinum supported on carbon, which facilitate the oxidation reaction under milder conditions and with higher yields.
Chemical Reactions Analysis
Types of Reactions
5-Formyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and catalytic systems involving palladium or platinum.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 5-Carboxyoctanoic acid.
Reduction: 5-Hydroxyoctanoic acid.
Substitution: Various substituted octanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyloctanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of fatty acids and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Formyloctanoic acid involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A simple carboxylic acid with an eight-carbon chain.
5-Hydroxyoctanoic acid: A hydroxylated derivative of octanoic acid.
5-Carboxyoctanoic acid: An oxidized form of 5-Formyloctanoic acid.
Uniqueness
This compound is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
143554-30-7 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-formyloctanoic acid |
InChI |
InChI=1S/C9H16O3/c1-2-4-8(7-10)5-3-6-9(11)12/h7-8H,2-6H2,1H3,(H,11,12) |
InChI Key |
IALITVYFSQTTML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















